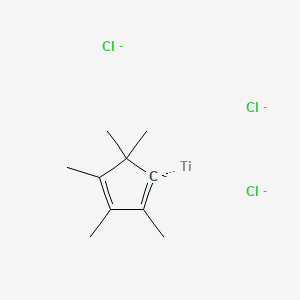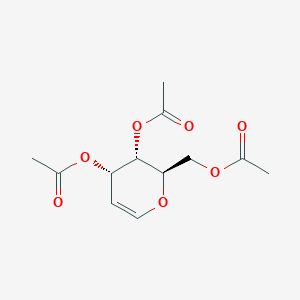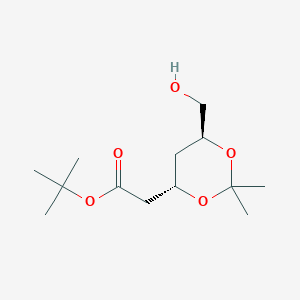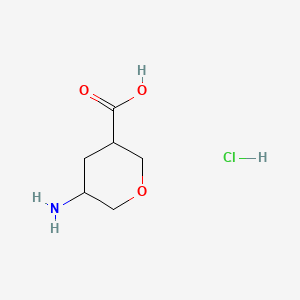
Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate is an ester compound characterized by the presence of a phenoxy group attached to a butanoate ester Esters are known for their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate typically involves the esterification of 3-(hydroxymethyl)phenol with ethyl 2-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-carboxyphenoxy)butanoic acid.
Reduction: Formation of 2-(3-(hydroxymethyl)phenoxy)butanol.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-(3-(hydroxymethyl)phenoxy)butanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active phenol derivative, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(4-(hydroxymethyl)phenoxy)butanoate: Similar structure but with the hydroxymethyl group in the para position.
Methyl 2-(3-(hydroxymethyl)phenoxy)butanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(3-(methoxymethyl)phenoxy)butanoate: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
This compound is unique due to the specific positioning of the hydroxymethyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H18O4 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
ethyl 2-[3-(hydroxymethyl)phenoxy]butanoate |
InChI |
InChI=1S/C13H18O4/c1-3-12(13(15)16-4-2)17-11-7-5-6-10(8-11)9-14/h5-8,12,14H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
VUOPYRZSTICNHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OCC)OC1=CC=CC(=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13898003.png)
![9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B13898006.png)

![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B13898032.png)


![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)


![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)
![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)

![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)
